REACTION_CXSMILES
|
C=O.[CH:3](O)=O.[OH:6][CH2:7][CH:8]1[CH:13]([OH:14])[CH:12]([OH:15])[CH:11]([OH:16])[CH2:10][NH:9]1>O>[OH:6][CH2:7][CH:8]1[CH:13]([OH:14])[CH:12]([OH:15])[CH:11]([OH:16])[CH2:10][N:9]1[CH3:3]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
OCC1NCC(C(C1O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is then concentrated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in water
|
Type
|
CUSTOM
|
Details
|
the insolubles are removed by filtration
|
Type
|
WASH
|
Details
|
The column is rinsed with water
|
Type
|
WASH
|
Details
|
the absorved material is eluted with 0.28% aqueous ammonia
|
Type
|
CONCENTRATION
|
Details
|
The eluate is concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crystalline residue is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1N(CC(C(C1O)O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=O.[CH:3](O)=O.[OH:6][CH2:7][CH:8]1[CH:13]([OH:14])[CH:12]([OH:15])[CH:11]([OH:16])[CH2:10][NH:9]1>O>[OH:6][CH2:7][CH:8]1[CH:13]([OH:14])[CH:12]([OH:15])[CH:11]([OH:16])[CH2:10][N:9]1[CH3:3]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
OCC1NCC(C(C1O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is then concentrated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in water
|
Type
|
CUSTOM
|
Details
|
the insolubles are removed by filtration
|
Type
|
WASH
|
Details
|
The column is rinsed with water
|
Type
|
WASH
|
Details
|
the absorved material is eluted with 0.28% aqueous ammonia
|
Type
|
CONCENTRATION
|
Details
|
The eluate is concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crystalline residue is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1N(CC(C(C1O)O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |